molecular formula C12H12N2O4S B3861063 N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide

N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B3861063
M. Wt: 280.30 g/mol
InChI Key: ZAQBWCNAGIPSGO-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide: is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfonamide group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-hydroxypyridine, is reacted with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxybenzene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-pyridyl ketone or aldehyde derivatives.

    Reduction: Formation of 3-hydroxypyridin-2-yl-4-methoxybenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its unique chemical structure.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for antibiotic research.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Sensors: Incorporated into sensors for detecting specific chemical substances.

Mechanism of Action

The mechanism by which N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(3-hydroxypyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

Uniqueness

    Chemical Structure: The presence of both a methoxy group and a sulfonamide group makes N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide unique compared to its analogs.

    Reactivity: The combination of functional groups provides unique reactivity patterns, making it versatile for various applications.

Properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-12-11(15)3-2-8-13-12/h2-8,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBWCNAGIPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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